N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
Benzotriazinone Analogues
Chlorophenyl Analogues
4-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-(1H-tetrazol-1-yl)benzamide :
N-(5-chloro-2-hydroxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide :
- Extends the aliphatic chain from three to six carbons.
- The longer chain enhances membrane permeability but reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for the target compound).
Structural Impact on Physicochemical Properties
| Property | Target Compound | Hexanamide Analogue | Phenoxyphenyl Analogue |
|---|---|---|---|
| Molecular Weight | 353.76 | 386.80 | 386.40 |
| LogP | 2.8 | 3.9 | 3.2 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Rotatable Bonds | 5 | 8 | 6 |
The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it more suitable for oral bioavailability compared to its hexanamide counterpart.
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H13ClN4O3/c17-10-5-6-14(22)13(9-10)18-15(23)7-8-21-16(24)11-3-1-2-4-12(11)19-20-21/h1-6,9,22H,7-8H2,(H,18,23) |
InChI Key |
NRBMTQDIXWDIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of Anthranilic Acid Derivatives
The benzotriazinone core is synthesized via diazotization of anthranilamide or anthranilic acid derivatives. In a representative procedure, anthranilamide (2 ) is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to form the diazonium intermediate, which undergoes cyclization to yield 3,4-dihydrobenzo[d][1,2,]triazin-4-one (3 ) (Scheme 1). This method achieves an 88% yield when starting from anthranilamide, as confirmed by ¹H-NMR (δ 11.92 ppm, NH) and mass spectrometry ([M + Na]⁺ = 170).
Table 1: Reaction Conditions for Benzotriazinone Synthesis
Alternative Routes via Anthranilhydrazide
Anthranilhydrazide (4 ) offers an alternative pathway, where diazotization in HCl followed by neutralization with sodium carbonate yields 3 in 65% yield. This route avoids the use of ammonia but requires careful pH control to prevent side reactions.
| Alkylating Agent | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Methyl bromopropanoate | K₂CO₃ | DMF | 12 | 72% |
| Ethyl bromopropanoate | Cs₂CO₃ | DMSO | 10 | 68% |
Hydrazide Formation and Azide Coupling
The ester 6c is converted to the hydrazide 7c via reflux with hydrazine hydrate in ethanol (6 hours, 85% yield). Subsequent treatment with NaNO₂ and HCl generates the acyl azide 8c , which undergoes a Staudinger reaction with 5-chloro-2-hydroxyaniline to form the target amide.
Coupling with 5-Chloro-2-Hydroxyaniline
Peptide Bond Formation
The final step involves coupling 3-(4-oxobenzotriazin-3(4H)-yl)propanoic acid (9 ) with 5-chloro-2-hydroxyaniline using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 24 hours, yielding the title compound in 67% yield after recrystallization from ethyl acetate/petroleum ether.
Table 3: Coupling Reagent Comparison
| Reagent System | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt | DCM | 67% | 98.5% |
| DCC/DMAP | THF | 58% | 95.2% |
Stereochemical Considerations
Chiral HPLC analysis confirms the retention of configuration during coupling, with no observed racemization. The stereochemical integrity is critical for biological activity, as highlighted in patent disclosures for analogous benzotriazinone amides.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₅H₁₂ClN₃O₂
Key Functional Groups
- Chloro Group : Enhances biological activity.
- Hydroxy Group : Increases solubility and potential hydrogen bonding.
- Benzotriazine Ring : Known for its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in animal models. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a related benzotriazine derivative on human cancer cell lines. The results indicated an IC₅₀ value below 1 µg/mL, suggesting potent anticancer activity, which could be attributed to the compound's ability to induce cell cycle arrest and apoptosis .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on a derivative of this compound showed significant reduction in inflammatory markers in an animal model of induced inflammation. The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Benzotriazinone-Containing Organophosphates (Azinphos Derivatives)
Examples :
- Azinphos-methyl (CAS 86-50-0): Phosphorodithioic acid ester with a benzotriazinone-methyl group .
- Azinphos-ethyl (CAS 2642-71-9): Ethyl variant of the above .
| Parameter | Target Compound | Azinphos-methyl | Azinphos-ethyl |
|---|---|---|---|
| Core Structure | Propanamide | Organophosphate ester | Organophosphate ester |
| Benzotriazinone Role | Terminal group | Central pesticidal pharmacophore | Same as Azinphos-methyl |
| Bioactivity | Not reported | Acetylcholinesterase inhibitor | Similar pesticidal activity |
| Toxicity | Likely lower (amide vs. phosphate) | High (neurotoxic) | High |
pesticidal) and toxicity profiles .
Quinolinone-Based Propanamides
Examples :
- N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (9a-j): Feature a quinolinone ring instead of benzotriazinone .
| Parameter | Target Compound | Compound 9a (N-propyl variant) |
|---|---|---|
| Heterocycle | Benzotriazinone (electron-deficient) | Quinolinone (aromatic, planar) |
| Substituents | 5-Chloro-2-hydroxyphenyl | Propyl alkyl chain |
| Melting Point | Not reported | 134–135°C |
| Synthesis Yield | Not reported | 58–71% (Method A/B) |
Key Differences: The benzotriazinone’s electron-deficient nature may confer distinct reactivity or binding modes compared to quinolinone’s aromatic system. The target’s phenolic group could improve solubility over alkylated analogs .
Other Propanamide Derivatives with Heterocyclic Moieties
Examples :
- N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS 1351699-58-5): Shares the benzotriazinone group but includes an indole-ethyl chain .
- (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7): Thiazolidinone core with a methylbenzylidene substituent .
| Parameter | Target Compound | Indole-Benzotriazinone Hybrid | Thiazolidinone Derivative |
|---|---|---|---|
| Heterocycle | Benzotriazinone | Benzotriazinone + indole | Thiazolidinone + benzylidene |
| Molecular Weight | ~399 (estimated) | 426.3 | 398.5 |
| Functional Groups | Chloro, hydroxyl | Bromo, indole | Methylbenzylidene, thioxo |
Key Differences: The indole and thiazolidinone derivatives highlight the versatility of propanamide scaffolds. The target’s chloro and hydroxyl groups may enhance polarity, impacting pharmacokinetics .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzamide core with a chloro and hydroxy substitution, as well as a benzotriazine moiety. The molecular formula is , and its molecular weight is approximately 273.7 g/mol.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties . Research has shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The proposed mechanism of action involves the induction of apoptosis in cancer cells. The compound may activate specific apoptotic pathways, leading to programmed cell death. Additionally, it is hypothesized that the chloro and hydroxy groups contribute to enhanced interaction with cellular targets, possibly through hydrogen bonding or π-π stacking interactions with DNA or proteins .
Antimicrobial Properties
Beyond its anticancer activity, the compound also displays antimicrobial effects . Studies have reported effectiveness against various bacterial strains, indicating potential applications in treating infections. The presence of the benzotriazine group is believed to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis .
Case Studies
Q & A
Q. What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving:
- Step 1 : Coupling of 5-chloro-2-hydroxyaniline with a benzotriazinone precursor using carbodiimide-mediated amidation .
- Step 2 : Propanamide linkage formation via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCC/DMAP in DCM) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, UV detection at 254 nm. Purity ≥98% is acceptable for most studies .
- NMR Spectroscopy : Confirm proton environments (e.g., hydroxyl protons at δ 10.2–10.8 ppm, aromatic protons in the benzotriazinone moiety at δ 7.5–8.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 385.08) and isotopic patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the benzotriazinone ring .
Advanced Research Questions
Q. How can researchers optimize reaction yields using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables:
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 65°C, DMF, 1.5 mol% catalyst yields 82% product) .
- Validation : Replicate runs under predicted conditions to confirm reproducibility (±5% error margin) .
Q. How to resolve discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. Compare activation energies with experimental kinetic data .
- Feedback Loops : Refine computational models using experimental data (e.g., adjusting solvation parameters or steric effects in the benzotriazinone core) .
- Contradiction Analysis : If predicted intermediates are undetected experimentally, use in situ IR or LC-MS to trace transient species .
Q. What strategies are effective for analyzing contradictory spectroscopic data (e.g., NMR vs. XRD)?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., confirming E/Z isomerism in the propanamide chain) .
- Dynamic NMR : Probe rotational barriers in solution (e.g., coalescence temperature studies for amide bond conformers) .
- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311++G** level) to identify outliers .
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Tests :
| Condition | Parameters | Analysis Method |
|---|---|---|
| Acidic (pH 2) | 40°C, 0.1 M HCl, 7 days | HPLC (degradant peaks) |
| Neutral (pH 7.4) | 25°C, phosphate buffer, 14 days | UV-Vis (absorbance loss) |
| Oxidative (H₂O₂) | 3% H₂O₂, 37°C, 24 hours | LC-MS (peroxide adducts) |
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
